Home > Products > Screening Compounds P37415 > 5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline
5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline - 1289646-72-5

5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3233506
CAS Number: 1289646-72-5
Molecular Formula: C28H23Cl2N
Molecular Weight: 444.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a β-adrenergic receptor antagonist, meaning it blocks the action of adrenaline and noradrenaline at β-adrenergic receptors. This blocking action results from replacing the catecholic hydroxyl groups of the β-adrenergic receptor agonist trimetoquinol with chlorine atoms []. This structural change transforms the compound's activity from an agonist to an antagonist.

Trimetoquinol (6,7-Dihydroxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline)

  • Compound Description: Trimetoquinol is a β-adrenergic receptor agonist, meaning it activates these receptors. It serves as a precursor for synthesizing the β-adrenergic receptor antagonist 6,7-dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline [].

6-Amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile

  • Compound Description: This compound class represents a series of molecules with varying aryl substituents at the 8-position. These compounds were synthesized via a multicomponent reaction involving an aromatic aldehyde, malononitrile, and 1-methylpiperidin-4-one under solvent-free conditions [].

6-Amino-2-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile

  • Compound Description: This specific compound is a member of the 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile series, featuring a phenyl group at the 8-position. The crystal structure of this compound reveals a dihedral angle of 61.40° between the benzene and phenyl rings. Additionally, the crystal structure shows the molecules forming inversion dimers linked by N—H⋯N(nitrile) hydrogen bonds. These dimers further connect via N—H⋯N(amine) hydrogen bonds, forming a ladder-like structure along the c-axis [].

5,7-Dichloro-4-(3-{4-[4-(2-[18F]fluoroethyl)-piperazin-1-yl]-phenyl}-ureido)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

  • Compound Description: This compound is a potential positron emission tomography (PET) ligand developed to study glutamatergic neurotransmission in vivo. It targets the glycine binding site of the NMDA receptor with a Ki of 12 nM. This compound exhibits a LogD of 1.3 and shows a maximum brain uptake of 0.1% ID/g 30 minutes post-injection in Sprague Dawley rats [].

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ)

  • Compound Description: DCTQ is a potent, reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT) [, ]. It lowers blood pressure in spontaneously hypertensive rats by reducing hypothalamic epinephrine content without affecting heart rate []. DCTQ is well-absorbed and readily metabolized, primarily excreted in urine. Its metabolism differs significantly between rats and dogs [].

2-Substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazide Analogs

  • Compound Description: This series of compounds was designed and synthesized for antimycobacterial evaluation, specifically against Mycobacterium tuberculosis H37Ra [].

Aryl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This broad category encompasses a range of compounds with varying aryl substitutions on the tetrahydroisoquinoline core. These compounds can be synthesized via a nickel(II) phosphine ligand-catalyzed coupling reaction of aryl magnesium halides to haloisoquinolines [].

5,7-Dichloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid

  • Compound Description: This compound is a key intermediate in synthesizing Lifitegrast, a drug for treating dry eye disease []. This compound is synthesized from 2-(2,4-dichlorophenyl)ethan-1-amine, avoiding harsh reaction conditions used in previous methods.

(S)-Lifitegrast

  • Compound Description: (S)-Lifitegrast is an integrin antagonist approved by the FDA for treating dry eye disease. It is synthesized using building blocks like 2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride and 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbonyl chloride [].

1-(2´-Bromine-4´,5´-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-18)

  • Compound Description: F-18 is a tetrahydroisoquinoline alkaloid. In conjunction with dihydroquercetin, it forms a conjugate (DHQ-11) that inhibits rat liver mitochondrial calcium megachannels and lipid peroxidation induced by Fe2+/citrate [].

trans-2-Carboxy-5,7-dichloro-4-amidotetrahydroquinolines

  • Compound Description: This class of compounds, derived from 5,7-dichlorokynurenic acid, acts as antagonists at the glycine site of the NMDA receptor [].

trans-2-Carboxy-5,7-dichloro-4-[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinoline (Compound 35)

  • Compound Description: This compound, a member of the trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinoline class, exhibits potent NMDA receptor antagonist activity with an IC50 of 7.4 nM against [3H]glycine binding and a Kb of 130 nM for blocking NMDA responses in rat cortical slices []. It represents one of the most potent NMDA antagonists identified. This compound demonstrates that bulky substituents are tolerated at the 4-amide position and highlights the critical importance of the carbonyl group's position for activity [].

trans-2-Carboxy-5,7-dichloro-4-[1-(3-phenyl-2-oxoimidazolidinyl)]- 1,2,3,4-tetrahydroquinoline (Compound 55)

  • Compound Description: This compound belongs to the trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinoline class and exhibits high affinity for the NMDA receptor with an IC50 of 6 nM []. Its structure suggests that the Z,Z conformer of the phenyl urea moiety is recognized by the receptor [].

Bis[tetrahydroisoquinoline]s

  • Compound Description: This class of compounds consists of two 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline units linked by an unbranched alkyl chain through their nitrogen atoms []. These compounds demonstrate potent inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) with IC50 values ranging from 0.08 to 2 μM []. Kinetic studies using a C6 analogue revealed competitive inhibition with phenylethanolamine and uncompetitive inhibition with S-adenosylmethionine []. The enhanced potency of some bis-analogues compared to their mono-substituted counterparts suggests cooperative binding to the enzyme [].

7-Iodo-1,2,3,4-tetrahydroisoquinoline (Compound 2)

  • Compound Description: This compound is a human phenylethanolamine N-methyltransferase (PNMT) inhibitor. Crystallographic studies reveal its binding mode within the enzyme's active site, demonstrating the accommodation of diverse functional groups on the aromatic ring [].

8,9-Dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine (LY134046)

  • Compound Description: LY134046, a conformationally rigid benzylamine analog, acts as a substrate for rabbit lung N-methyltransferase and is a high-affinity competitive inhibitor of norepinephrine N-methyltransferase [, ].

7-Aminosulfonyl-1,2,3,4-tetrahydroisoquinoline (SK&F 29661)

    2-Cyclooctyl-2-hydroxyethylamine (CONH)

    • Compound Description: CONH is a phenylethanolamine N-methyltransferase (PNMT) inhibitor. Unlike amphetamine, it does not significantly inhibit norepinephrine uptake into the cerebral cortex or induce a pronounced release of norepinephrine and dopamine from the hypothalamus [].

    1-Aminomethylcycloundecanol (CUNH)

    • Compound Description: CUNH acts as a phenylethanolamine N-methyltransferase (PNMT) inhibitor. Like CONH, it does not significantly affect norepinephrine uptake or induce substantial norepinephrine and dopamine release from rat brain regions, unlike amphetamine [].

    5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (SK&F 72223)

      (E)-3-(2-Phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic Acid ([3H]MDL 105,519)

      • Compound Description: [3H]MDL 105,519 serves as a radioligand for the glycine binding site of the NMDA receptor. It exhibits high affinity for both soluble and membrane-bound forms of the NR1 subunit [].

      5,8-Dichloro-N-[2-(4-chlorophenyl)ethyl]-6,7-dihydroxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

      • Compound Description: This compound is a potent bronchodilator, more potent than capsazepine. It effectively dilates human small airway preparations and shows higher efficacy than traditional bronchodilators like salbutamol and formoterol [].

      trans-Dichloro-μ-spirocyclohexane-1',3-1-(4',4'-dimethyl-2',6'-dioxo-1'-cyclohexylidene)- 1,2,3,4-tetrahydroisoquinoline-O,OCu(II) Monohydrate

      • Compound Description: This complex consists of a copper(II) ion coordinated to a ligand featuring a tetrahydroisoquinoline moiety [].
      Source and Classification

      The compound is derived from tetrahydroisoquinoline, which is a bicyclic structure known for its presence in various natural products and pharmaceuticals. The presence of chlorine substituents enhances its reactivity and biological profile. It has been studied for its potential applications in medicinal chemistry, particularly in the development of drugs targeting various diseases.

      Synthesis Analysis

      The synthesis of 5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline typically involves several steps that include chlorination and tritylation reactions. Key methods include:

      1. Chlorination: The starting material, 1,2,3,4-tetrahydroisoquinoline, undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 5 and 7 positions.
      2. Tritylation: The chlorinated intermediate is then treated with trityl chloride in the presence of a base (such as triethylamine) to facilitate the formation of the trityl ether at the 2 position.
      3. Purification: The final product is purified through recrystallization or column chromatography to achieve high purity levels.

      The synthesis parameters such as temperature, reaction time, and concentrations are critical for optimizing yield and purity. For example, maintaining a controlled temperature during chlorination can prevent over-chlorination and side reactions.

      Molecular Structure Analysis

      The molecular structure of 5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline can be analyzed using various spectroscopic techniques:

      • Nuclear Magnetic Resonance (NMR): Provides insights into the hydrogen and carbon environments within the molecule.
      • Infrared Spectroscopy (IR): Helps identify functional groups based on characteristic absorption bands.
      • Mass Spectrometry (MS): Assists in confirming molecular weight and structure through fragmentation patterns.

      The structural configuration reveals a bicyclic framework with distinct spatial arrangements due to steric hindrance from the trityl group.

      Chemical Reactions Analysis

      5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline can participate in various chemical reactions:

      1. Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions (e.g., using amines or alcohols).
      2. Reduction Reactions: The compound may undergo reduction to form corresponding amines or other derivatives.
      3. Coupling Reactions: It can serve as a precursor for further synthetic modifications through coupling reactions with other aromatic compounds.

      These reactions are essential for exploring the compound's potential as a lead structure in drug development.

      Physical and Chemical Properties Analysis

      The physical properties of 5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline include:

      • Appearance: Typically appears as a solid crystalline substance.
      • Solubility: Soluble in organic solvents such as dichloromethane and ethyl acetate but poorly soluble in water.
      • Melting Point: The melting point can vary based on purity but typically falls within a defined range indicative of its crystalline nature.

      Chemical properties include stability under ambient conditions but may decompose under extreme pH or temperature conditions.

      Applications

      5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline has several potential applications:

      1. Pharmaceutical Development: As a lead compound for synthesizing new drugs targeting neurological disorders or infections.
      2. Research Tool: Utilized in studies exploring the structure-activity relationships of tetrahydroisoquinolines.
      3. Biological Evaluations: Investigated for antimicrobial properties against pathogens like Mycobacterium tuberculosis, as indicated by recent studies focusing on related derivatives .

      Properties

      CAS Number

      1289646-72-5

      Product Name

      5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline

      IUPAC Name

      5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline

      Molecular Formula

      C28H23Cl2N

      Molecular Weight

      444.4 g/mol

      InChI

      InChI=1S/C28H23Cl2N/c29-25-18-21-20-31(17-16-26(21)27(30)19-25)28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,18-19H,16-17,20H2

      InChI Key

      GNJLKXCOYZKBEG-UHFFFAOYSA-N

      SMILES

      C1CN(CC2=C1C(=CC(=C2)Cl)Cl)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

      Canonical SMILES

      C1CN(CC2=C1C(=CC(=C2)Cl)Cl)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.